molecular formula C9H6O2S B13302938 4-Hydroxy-1-benzothiophene-3-carbaldehyde

4-Hydroxy-1-benzothiophene-3-carbaldehyde

Cat. No.: B13302938
M. Wt: 178.21 g/mol
InChI Key: PGRHCRBEVXXVHC-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-3-carbaldehyde is a heterocyclic compound that contains both a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene 3-carbaldehyde in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 4-Hydroxy-1-benzothiophene-3-carboxylic acid.

    Reduction: 4-Hydroxy-1-benzothiophene-3-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-1-benzothiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-3-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C9H6O2S/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-5,11H

InChI Key

PGRHCRBEVXXVHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2C=O)O

Origin of Product

United States

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